[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-4-yl)methanone
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Overview
Description
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound with a unique structure that includes a benzoxadiazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which can emit fluorescence under specific conditions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including antimicrobial and antiviral activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring can bind to these targets, altering their activity and leading to various biological effects. The piperazine and pyridine rings can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: This compound has a similar structure but includes an indole ring instead of a pyridine ring.
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: This compound features a benzodioxin ring, providing different chemical properties.
Uniqueness
The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of the benzoxadiazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications across various fields of research and industry .
Properties
Molecular Formula |
C16H15N5O4S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H15N5O4S/c22-16(12-4-6-17-7-5-12)20-8-10-21(11-9-20)26(23,24)14-3-1-2-13-15(14)19-25-18-13/h1-7H,8-11H2 |
InChI Key |
AWZBLYVCPCMWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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